molecular formula C27H31Cl2N7O B11679869 2-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

2-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B11679869
M. Wt: 540.5 g/mol
InChI Key: JNRQTYUHKFUCSE-UXHLAJHPSA-N
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Description

2-[(2E)-2-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a synthetic organic compound characterized by its complex structure, which includes a triazine core, piperidine rings, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 3-[(2,4-DICHLOROPHENYL)METHOXY]BENZALDEHYDE with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Cyclization to Form the Triazine Core: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base, such as triethylamine, to form the triazine core.

    Introduction of Piperidine Rings: Finally, the triazine core is functionalized with piperidine rings through nucleophilic substitution reactions using piperidine and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazine core or the hydrazone linkage, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine rings and the triazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols, along with catalysts such as palladium or copper, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound’s potential as a pharmacophore is explored. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-[(2E)-2-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-DIMETHYL-1,3,5-TRIAZINE
  • 2-[(2E)-2-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-DIETHYL-1,3,5-TRIAZINE

Uniqueness

The uniqueness of 2-[(2E)-2-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE lies in its combination of structural features, including the triazine core, piperidine rings, and hydrazone linkage. This combination imparts unique chemical and biological properties, making it distinct from similar compounds.

Properties

Molecular Formula

C27H31Cl2N7O

Molecular Weight

540.5 g/mol

IUPAC Name

N-[(E)-[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C27H31Cl2N7O/c28-22-11-10-21(24(29)17-22)19-37-23-9-7-8-20(16-23)18-30-34-25-31-26(35-12-3-1-4-13-35)33-27(32-25)36-14-5-2-6-15-36/h7-11,16-18H,1-6,12-15,19H2,(H,31,32,33,34)/b30-18+

InChI Key

JNRQTYUHKFUCSE-UXHLAJHPSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl)N5CCCCC5

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl)N5CCCCC5

Origin of Product

United States

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